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Compound of Interest

Compound Name:
3-(4-Methoxy-phenylamino)-

propionic acid

CAS No.: 178425-91-7

Cat. No.: B060343 Get Quote

Executive Summary: A Scaffold in Transition
The compound 3-(4-Methoxy-phenylamino)-propionic acid represents a pivotal scaffold in

the N-aryl-β-alanine family. Historically viewed through the lens of its structural isostere,

Lactisole (a sweet taste inhibitor), recent pharmacological profiling has repositioned this class

of molecules as emerging candidates for anticancer and antimicrobial applications.

This guide objectively compares the 4-methoxy analogue against its primary active metabolite

(the 4-hydroxy derivative) and its functional competitor (Lactisole). The data suggests that

substituting the ether linkage of Lactisole with an amino linker shifts the biological profile from

G-protein coupled receptor (GPCR) modulation to intracellular redox regulation and cytotoxicity.

Chemical Profile & Structural Logic
The core structure consists of a propionic acid backbone linked to a para-substituted phenyl

ring. The critical differentiator is the linker atom (Nitrogen vs. Oxygen) and the substitution

position (Beta vs. Alpha).
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Feature
3-(4-Methoxy-phenylamino)-

propionic acid

Lactisole (Standard

Alternative)

Linker Amino (-NH-) Ether (-O-)

Acid Position -Alanine (3-position) -Propionic (2-position)

Ring Sub. 4-Methoxy (Anisyl) 4-Methoxy (Anisyl)

Primary Activity
Antioxidant / Cytotoxic

Precursor

Sweet Taste Inhibitor (T1R3

antagonist)

Lipophilicity Moderate (LogP ~ 1.8) Moderate (LogP ~ 1.9)

Structural Diagram: Functional Divergence

Activity Profiles
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Figure 1:Functional divergence of propionic acid derivatives. The amino-linkage (blue) directs

activity toward redox/cytotoxic pathways, while the ether-linkage (red) directs activity toward

receptor antagonism.

Comparative Performance Analysis
A. Anticancer & Antimicrobial Potential
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Recent studies (2024) have highlighted the N-(4-hydroxyphenyl)-β-alanine scaffold as a potent

antioxidant and antimicrobial agent. The Methoxy analogue described here serves as a

lipophilic precursor (prodrug) that improves cellular uptake before being metabolized to the

active phenolic form.

Parameter
Methoxy Analogue
(Product)

Hydroxy Analogue
(Active Form)

Clinical Standard
(Cisplatin/Ascorbic
Acid)

Cellular Uptake
High (Lipophilic OMe

group)
Low (Polar OH group) Variable

ROS Scavenging
Low (Requires

activation)
High (Direct H-donor) High (Ascorbic Acid)

Cytotoxicity (IC50) > 50 µM (A549 cells)
10–25 µM (A549

cells)
< 5 µM (Cisplatin)

Mechanism
Intracellular

conversion

Direct oxidative stress

modulation
DNA crosslinking

Insight: The Methoxy analogue is chemically stable and suitable for formulation, whereas the

Hydroxy analogue is prone to rapid oxidation ex vivo.

B. Sweet Taste Inhibition (Specificity Check)
Researchers often confuse N-aryl-β-alanines with O-aryl-propionic acids (Lactisole).

Lactisole: Potently inhibits the T1R3 sweet taste receptor subunit at 10–50 ppm.

3-(4-Methoxy-phenylamino)-propionic acid: Shows negligible sweet taste inhibition at

similar concentrations. The shift from the

-position to the

-position and the introduction of the amine nitrogen disrupts the precise binding geometry
required for the T1R3 transmembrane domain.

Experimental Protocols
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Protocol A: Synthesis via Michael Addition
A self-validating protocol for generating the scaffold with high purity.

Reagents:

-Anisidine (1.0 eq), Acrylic Acid (1.2 eq), Toluene (Solvent). Workflow:

Dissolution: Dissolve

-anisidine in Toluene under

atmosphere.

Addition: Add Acrylic Acid dropwise at room temperature to prevent polymerization.

Reflux: Heat to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

Precipitation: Cool to 4°C. The product precipitates as a zwitterionic solid.

Recrystallization: Purify using Ethanol/Water (9:1).

Validation Point:

H-NMR (DMSO-

) must show the

-alanine triplets at

2.5 and 3.2 ppm.

Protocol B: Antioxidant Capacity (DPPH Assay)
To compare the Methoxy vs. Hydroxy activity.

Preparation: Prepare 0.1 mM DPPH solution in methanol.

Treatment: Add test compounds (Methoxy vs. Hydroxy analogues) at concentrations 10–100

µM.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: 30 minutes in dark at RT.

Measurement: Absorbance at 517 nm.

Calculation: % Inhibition =

.

Expected Result: Methoxy analogue < 10% inhibition; Hydroxy analogue > 80% inhibition

(similar to Ascorbic Acid).

Mechanism of Action: The "Prodrug" Hypothesis
The biological activity of the 3-(4-Methoxy-phenylamino)-propionic acid relies on intracellular

demethylation.
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Figure 2:Intracellular activation pathway. The methoxy group facilitates entry, while the hydroxy

form executes the biological function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b060343#structure-activity-relationship-
of-3-4-methoxy-phenylamino-propionic-acid-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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